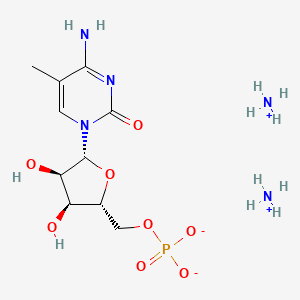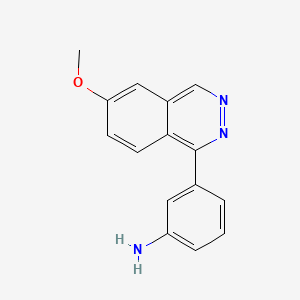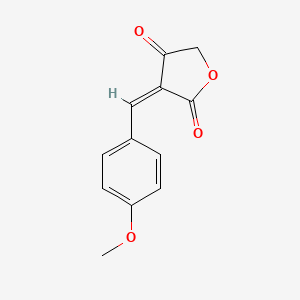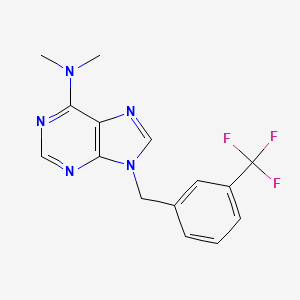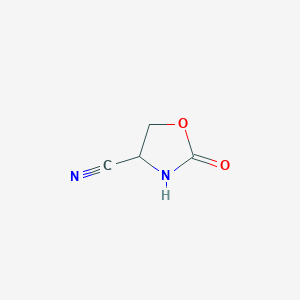![molecular formula C14H18N4OS2 B12921422 6-[(1,3-Dithiolan-2-yl)methyl]-9-(oxan-2-yl)-9H-purine CAS No. 920503-72-6](/img/structure/B12921422.png)
6-[(1,3-Dithiolan-2-yl)methyl]-9-(oxan-2-yl)-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((1,3-Dithiolan-2-yl)methyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is a synthetic organic compound that features a purine base modified with dithiolan and tetrahydropyran groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((1,3-Dithiolan-2-yl)methyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine typically involves multi-step organic reactions. A common approach might include:
Formation of the Purine Base: Starting from commercially available purine derivatives, the base structure is synthesized through nucleophilic substitution or condensation reactions.
Introduction of the Dithiolan Group: The dithiolan moiety can be introduced via a thiol-ene reaction or by using dithiolate reagents under mild conditions.
Attachment of the Tetrahydropyran Group: The tetrahydropyran ring can be added through a glycosylation reaction or by using tetrahydropyranyl-protected intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dithiolan group, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the purine ring or the dithiolan group, potentially leading to ring-opening or hydrogenation products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the purine ring or the attached groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced purine derivatives, ring-opened dithiolan products.
Substitution Products: Halogenated purines, substituted dithiolan derivatives.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its antiviral or anticancer properties.
Industry: Utilized in the synthesis of advanced materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For instance:
Biological Activity: It may interact with enzymes or receptors, inhibiting their function or altering cellular pathways.
Chemical Reactivity: The dithiolan and tetrahydropyran groups may participate in specific chemical reactions, influencing the overall reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
6-((1,3-Dithiolan-2-yl)methyl)-9H-purine: Lacks the tetrahydropyran group.
9-(tetrahydro-2H-pyran-2-yl)-9H-purine: Lacks the dithiolan group.
6-Methyl-9H-purine: A simpler purine derivative without additional functional groups.
Uniqueness
6-((1,3-Dithiolan-2-yl)methyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is unique due to the combination of the dithiolan and tetrahydropyran groups, which may confer distinct chemical and biological properties compared to simpler purine derivatives.
Properties
CAS No. |
920503-72-6 |
|---|---|
Molecular Formula |
C14H18N4OS2 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
6-(1,3-dithiolan-2-ylmethyl)-9-(oxan-2-yl)purine |
InChI |
InChI=1S/C14H18N4OS2/c1-2-4-19-11(3-1)18-9-17-13-10(15-8-16-14(13)18)7-12-20-5-6-21-12/h8-9,11-12H,1-7H2 |
InChI Key |
QRLQZKRKDJZUHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C=NC3=C(N=CN=C32)CC4SCCS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione](/img/structure/B12921354.png)
![ethyl 2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-fluorophenyl)propanoate](/img/structure/B12921356.png)
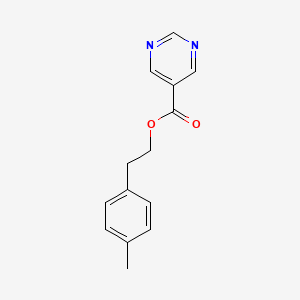
![5-Chloro-N-pentylimidazo[1,2-A]pyrimidin-7-amine](/img/structure/B12921378.png)


